L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
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Overview
Description
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-ornithine, is activated and coupled to the growing peptide chain.
Repeat Steps 2 and 3: This process is repeated for each subsequent amino acid (L-phenylalanine, L-histidine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form a variety of products, depending on the conditions.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-alanine
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-valine
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-leucine
Uniqueness
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the diaminomethylidene group on the L-ornithine residue. This modification can significantly alter the peptide’s properties, such as its binding affinity and specificity for molecular targets, compared to similar peptides without this modification.
Properties
CAS No. |
628715-89-9 |
---|---|
Molecular Formula |
C29H42N10O6 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H42N10O6/c1-17(28(44)45)36-25(41)21(10-6-12-34-29(30)31)37-26(42)22(13-18-7-3-2-4-8-18)38-27(43)23(14-19-15-32-16-35-19)39-24(40)20-9-5-11-33-20/h2-4,7-8,15-17,20-23,33H,5-6,9-14H2,1H3,(H,32,35)(H,36,41)(H,37,42)(H,38,43)(H,39,40)(H,44,45)(H4,30,31,34)/t17-,20-,21-,22-,23-/m0/s1 |
InChI Key |
WZVQRMZJKHLOEF-RSYUGDCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3 |
Origin of Product |
United States |
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